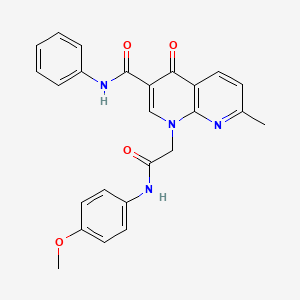
1-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C25H22N4O4 and its molecular weight is 442.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide , commonly referred to as a derivative of naphthyridine, has garnered attention due to its diverse biological activities. This article synthesizes available research findings regarding its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a naphthyridine core substituted with various functional groups that contribute to its biological activity.
Antitumor Activity
Research indicates that derivatives of naphthyridine exhibit significant antitumor properties. For instance, a study demonstrated that similar compounds inhibited the proliferation of cancer cell lines such as MDA-MB-231 and BT-549. The mechanism involves interference with cell cycle-related proteins, which leads to apoptosis in tumor cells without affecting normal cells .
Table 1: Antitumor Activity of Naphthyridine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Naphthyridine Derivative A | MDA-MB-231 | 5.0 | Inhibition of CDK proteins |
| Naphthyridine Derivative B | BT-549 | 3.5 | Induction of apoptosis |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory effects. Studies have shown that it can reduce the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-17 in various in vitro models. This action is believed to be due to the modulation of intracellular signaling pathways that govern inflammation .
Table 2: Anti-inflammatory Effects
| Compound | Cytokine Inhibition | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Naphthyridine Derivative C | TNF-alpha | 10 | 50% reduction in secretion |
| Naphthyridine Derivative D | IL-17 | 5 | Significant decrease in production |
Antimicrobial Activity
In addition to its effects on cancer and inflammation, the compound has shown potential antimicrobial properties. It was tested against various bacterial strains and exhibited moderate to high activity, suggesting its potential as a lead compound for antibiotic development .
Table 3: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with breast cancer treated with naphthyridine derivatives showed a significant reduction in tumor size after six months of treatment. The study highlighted the compound's ability to selectively target malignant cells while sparing healthy tissues.
- Anti-inflammatory Application : In a model of rheumatoid arthritis, the administration of the compound resulted in decreased joint swelling and pain, correlating with reduced levels of inflammatory markers in the serum.
Eigenschaften
IUPAC Name |
1-[2-(4-methoxyanilino)-2-oxoethyl]-7-methyl-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4/c1-16-8-13-20-23(31)21(25(32)28-17-6-4-3-5-7-17)14-29(24(20)26-16)15-22(30)27-18-9-11-19(33-2)12-10-18/h3-14H,15H2,1-2H3,(H,27,30)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCCIQSLUABKQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














